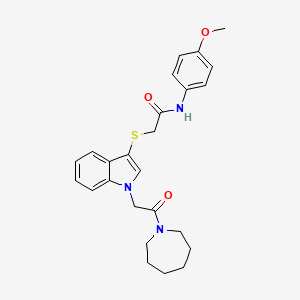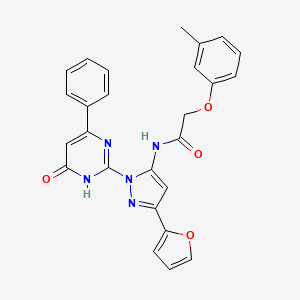![molecular formula C15H13ClF3NO2 B2504928 N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-methylfuran-2-yl)propanamide CAS No. 627889-38-7](/img/structure/B2504928.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-methylfuran-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of an amine with an acylating agent. For instance, the synthesis of (\u00b1)-N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide was achieved through the reaction between 2-(3-chlorophenyl)ethan-1-amine and (\u00b1)-naproxen, characterized by various spectroscopic techniques . Similarly, the synthesis of 2-(2-fluoro-[1,1\u2032-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide involved a reaction between amphetamine and flurbiprofen . These methods suggest that the target compound could potentially be synthesized through a similar approach, involving the appropriate amine and acylating agent.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as NMR, UV, IR, and mass spectral data . For example, the crystal structure of a compound with a furan moiety was determined to crystallize in the monoclinic system, with specific space group and cell parameters . This information can be used to infer that the target compound may also crystallize in a similar system, and its structure could be elucidated using comparable techniques.
Chemical Reactions Analysis
The provided papers do not detail specific chemical reactions involving the target compound. However, the synthesis processes and the characterization of similar compounds suggest that they can participate in typical organic reactions, such as nucleophilic substitution or addition reactions, depending on the functional groups present in the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using spectroscopic and crystallographic methods. For instance, the density, molecular weight, and intermolecular interactions such as hydrogen bonds and π-π interactions have been reported . These properties are crucial for understanding the behavior of the compound in different environments and can provide a basis for predicting the properties of the target compound.
Applications De Recherche Scientifique
Anticancer Activity
Research on N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-methylfuran-2-yl)propanamide and related compounds has demonstrated potential anticancer activity. A study on methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-alkyl 3-((3-phenyl-quinoxalin-2-yl)sulfanyl)propanamides, based on the Michael reaction with acrylic acid, revealed significant antiproliferative effects against human HCT-116 and MCF-7 cell lines. These findings suggest the potential for these compounds in the development of new anticancer drugs, highlighting their inhibitory effects on tumor cell growth (El Rayes et al., 2019).
Antinociceptive Properties
A study investigating the synthesis and antinociceptive activity of (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives demonstrated significant pain-relieving effects. These compounds were synthesized and tested for their ability to alleviate pain using various models, including tail clip, tail flick, hot plate, and writhing methods. Certain derivatives showed higher efficacy than standard pain relief drugs, indicating the potential therapeutic applications of these compounds in pain management (Önkol et al., 2004).
Antimicrobial and Antipathogenic Effects
Compounds related to this compound have also been investigated for their antimicrobial and antipathogenic properties. A study on acylthioureas demonstrated significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. These results indicate the potential for developing novel antimicrobial agents with antibiofilm properties, addressing the challenge of bacterial resistance (Limban, Marutescu, & Chifiriuc, 2011).
Pharmacokinetics and Distribution
The pharmacokinetics and distribution of tropicamide, a compound with structural similarities to this compound, were studied in warm-blooded animals. This research provides insights into the absorption, distribution, metabolism, and excretion (ADME) processes of such compounds, which are critical for drug development and therapeutic application (Shormanov et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-methylfuran-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3NO2/c1-9-2-4-11(22-9)5-7-14(21)20-13-8-10(15(17,18)19)3-6-12(13)16/h2-4,6,8H,5,7H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJDNELXECMYIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(3-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2504845.png)


![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2504852.png)
![N-(benzo[d]thiazol-2-yl)-2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamide](/img/structure/B2504854.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2504855.png)
![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2,4-dichloroanilino)prop-2-en-1-one](/img/structure/B2504856.png)


![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2504862.png)

![[5-acetamido-3,4-diacetyloxy-6-[4-[(E)-3-(furan-2-yl)prop-2-enoyl]phenoxy]oxan-2-yl]methyl acetate](/img/structure/B2504864.png)
![4-((1H-imidazol-1-yl)methyl)-N-([3,3'-bipyridin]-5-ylmethyl)benzamide](/img/structure/B2504867.png)
![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2504868.png)